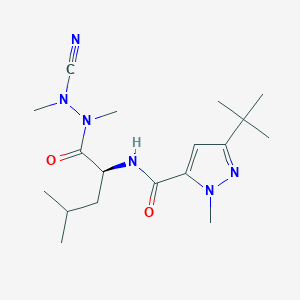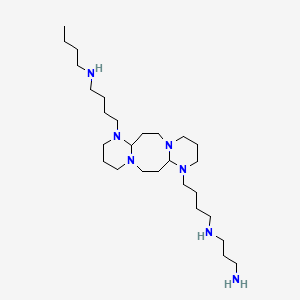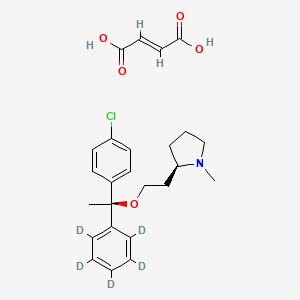
GABAA receptor agent 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GABAA receptor agent 6 is a compound that interacts with the gamma-aminobutyric acid type A receptor, which is a major inhibitory neurotransmitter receptor in the central nervous system. This receptor plays a crucial role in regulating neuronal excitability and is involved in various physiological and pharmacological processes .
Vorbereitungsmethoden
The synthesis of GABAA receptor agent 6 involves multiple steps, including the selection of appropriate subunits and the formation of heteropentamers. The synthetic routes and reaction conditions vary depending on the specific subunits used. Industrial production methods typically involve large-scale synthesis using automated systems to ensure consistency and purity .
Analyse Chemischer Reaktionen
GABAA receptor agent 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
GABAA receptor agent 6 has numerous scientific research applications. In chemistry, it is used to study the structure and function of GABAA receptors. In biology, it helps in understanding the role of these receptors in neuronal signaling and brain function. In medicine, it is used in the development of drugs for treating neuropsychiatric disorders such as epilepsy, insomnia, and anxiety. Additionally, it has industrial applications in the production of pharmaceuticals .
Wirkmechanismus
GABAA receptor agent 6 exerts its effects by binding to the GABAA receptor, which modulates ion channels and hyperpolarizes the cell membrane. This prevents the transmission of action potentials, leading to an inhibitory effect on neuronal activity. The molecular targets and pathways involved include various subunits of the GABAA receptor and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
GABAA receptor agent 6 is unique in its specific interaction with the GABAA receptor. Similar compounds include other GABAA receptor modulators such as benzodiazepines, barbiturates, and anesthetics. These compounds also interact with the GABAA receptor but may have different binding sites and pharmacological effects .
Eigenschaften
Molekularformel |
C18H25N3O2 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-[3-(3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C18H25N3O2/c1-14(22)20-16-4-2-3-15(13-16)17(23)21-11-7-18(8-12-21)5-9-19-10-6-18/h2-4,13,19H,5-12H2,1H3,(H,20,22) |
InChI-Schlüssel |
DCGKLGYFWMHNPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCC3(CCNCC3)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















